4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride
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Overview
Description
4-[[3-(1,4-Diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride is a complex organic compound with significant potential in various fields of scientific research. Its chemical structure incorporates a phthalazinone core, a fluorophenyl group, and a diazepane moiety, making it a subject of interest due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride typically involves multi-step reactions:
Formation of Phthalazinone Core: : Starting with phthalic anhydride, the synthesis proceeds through several intermediate steps to form the 2H-phthalazin-1-one structure.
Introduction of Fluorophenyl Group: : This step generally involves a nucleophilic aromatic substitution reaction where a fluorine-substituted benzyl halide is reacted with a suitable nucleophile.
Incorporation of Diazepane Moiety: : The diazepane ring is typically introduced through a coupling reaction, often employing carbodiimide coupling agents to form the carbonyl linkage.
Final Product Formation: : The hydrochloride salt is usually formed by reacting the free base with hydrochloric acid, ensuring stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. High-pressure reactors, automated sequential addition of reagents, and continuous monitoring of reaction conditions (temperature, pH, etc.) are essential. Solvent selection, recycling, and purification steps such as recrystallization or chromatography would be optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at the phthalazinone core or the diazepane ring under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions, possibly targeting the carbonyl group within the diazepane moiety, could yield corresponding alcohols.
Substitution: : Aromatic substitution reactions might occur on the fluorophenyl group, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Use of hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: : Halogenated reagents or nucleophiles such as sodium azide or thiols, often facilitated by Lewis acids or bases.
Major Products
The major products formed from these reactions vary but generally include oxidized, reduced, or substituted derivatives of the original compound, each potentially having unique properties and applications.
Scientific Research Applications
This compound has found applications in several areas:
Chemistry: : Used as a ligand in complexation reactions, facilitating the study of metal-ligand interactions.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine: : Explored for therapeutic applications, including as a potential drug candidate for its interaction with specific biological targets.
Industry: : Utilized in the synthesis of more complex molecules or as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The exact mechanism of action depends on its application, but generally involves:
Molecular Targets: : May include enzymes or receptors where it acts as an inhibitor or modulator.
Pathways Involved: : Could affect biochemical pathways such as signal transduction or metabolic processes by binding to specific sites on target molecules, altering their activity or function.
Comparison with Similar Compounds
Compared to other phthalazinone derivatives or compounds with similar structural features, 4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride stands out due to:
Unique Structure: : The combination of the diazepane, fluorophenyl, and phthalazinone groups is relatively uncommon, providing unique properties and interactions.
Enhanced Activity: : Potentially more potent in its biological activity compared to simpler analogs.
Versatility: : Suitable for various chemical reactions, making it a valuable tool in synthetic organic chemistry.
Similar Compounds
4-[Benzyl]-2H-phthalazin-1-one
4-[[3-(Piperidine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one
4-[[3-(Morpholine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one
These comparisons highlight the uniqueness and versatility of this compound in both research and industrial applications.
Properties
IUPAC Name |
4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2.ClH/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19;/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXROJFUSWNEBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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